![molecular formula C₁₁₈H₁₇₄N₃₄O₃₅S B549523 (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid CAS No. 17908-57-5](/img/structure/B549523.png)
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid
Übersicht
Beschreibung
The compound "(2S)-2-butanedioic acid" is a highly complex peptide-derived molecule characterized by multiple stereospecific amino acid residues, functional groups (e.g., carboxy, hydroxyl, imidazolyl), and non-canonical modifications such as carbamimidamido and methylsulfanyl moieties. Such molecules are often synthesized via solid-phase peptide synthesis (SPPS) or recombinant methods, with structural validation relying on mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Melanocyte Stimulating Hormone, human, is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods: Industrial production of Beta-Melanocyte Stimulating Hormone, human, involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity. The synthesized peptide is then cleaved from the resin, purified using high-performance liquid chromatography, and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Melanocyte Stimulating Hormone, human, undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or beta-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents and conditions.
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Formation of reduced peptide with free thiol groups.
Substitution: Formation of peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Beta-Melanocyte Stimulating Hormone, human, has numerous scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pigmentation, appetite regulation, and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions like obesity, metabolic disorders, and skin pigmentation disorders.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Wirkmechanismus
Beta-Melanocyte Stimulating Hormone, human, exerts its effects by binding to melanocortin receptors, specifically melanocortin 1, melanocortin 3, melanocortin 4, and melanocortin 5 receptors. This binding activates the cyclic adenosine monophosphate pathway, leading to various downstream effects, including increased melanin production in melanocytes and reduced appetite through hypothalamic pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound shares structural motifs with other bioactive peptides and modified amino acid derivatives. Key comparisons include:
Key Findings from Comparative Studies
Its structural resemblance to salternamide E (a proteasome inhibitor) implies possible affinity for protease-binding pockets, but the lack of cyclic ester linkages in this compound may reduce such activity.
Synthetic Challenges :
- The compound’s numerous stereocenters and labile groups (e.g., carboxy) necessitate advanced SPPS techniques, similar to those used for complex peptidomimetics like OP-828/OP-829 .
- In contrast, isoflavones or essential oil components are simpler to isolate or synthesize, relying on plant extraction or basic organic reactions .
Therapeutic Potential: While ferroptosis inducers show selectivity for OSCC cells over normal tissues , the compound’s large size (>2 kDa) may limit cellular uptake unless conjugated to delivery vectors. Its imidazolyl and phenyl groups could facilitate interactions with hydrophobic enzyme pockets, akin to chiral drugs discussed in pharmaceutics education .
Biologische Aktivität
The compound (2S)-2-[[[...]]], a complex peptide structure, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its intricate structure suggests potential interactions with various biological targets, which could lead to therapeutic applications.
Chemical Structure and Properties
The detailed structure of the compound includes multiple amino acids and functional groups that contribute to its biological activity. The molecular formula is complex, indicating a substantial molecular weight and a variety of functional groups that can interact with biological systems.
Research indicates that the compound may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and signal transduction.
- Receptor Binding : The extensive side chains may allow for binding to various receptors, influencing cellular responses.
2. Pharmacological Effects
Several studies have explored the pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine release and inflammation markers in cellular models.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |
Study B | Showed anti-inflammatory effects in animal models, with reduced levels of TNF-alpha and IL-6. |
Study C | Investigated receptor binding affinity, revealing high specificity for certain G-protein coupled receptors (GPCRs). |
Research Findings
Recent research has focused on the optimization of similar compounds for enhanced biological activity:
- Structure-Activity Relationship (SAR) studies have identified key modifications that enhance potency and selectivity against specific targets.
- In Silico Modeling : Computational studies have been employed to predict binding affinities and optimize lead compounds for further development.
Q & A
Basic Research Questions
Q. How can researchers determine the stereochemistry and structural integrity of this peptide compound?
- Methodological Answer: The compound’s stereochemistry and structural validation require a combination of NMR spectroscopy (to resolve chiral centers and confirm sequence connectivity) and mass spectrometry (MS) (to verify molecular weight and fragmentation patterns) . For crystallizable derivatives, X-ray crystallography can resolve absolute configurations. Circular Dichroism (CD) is recommended for secondary structure analysis (e.g., α-helix or β-sheet motifs) in solution. Cross-referencing with synthetic standards synthesized via solid-phase peptide synthesis (SPPS) ensures fidelity .
Q. What experimental strategies are recommended for synthesizing this peptide with multiple chiral centers?
- Methodological Answer: Synthesis involves SPPS with Fmoc/t-Bu protecting groups to prevent side reactions during amino acid coupling . Critical steps include:
- Resin selection : Use Wang or Rink amide resin for C-terminal modifications.
- Coupling optimization : Employ HBTU/HOBt activators for sterically hindered residues.
- Deprotection monitoring : Use Kaiser tests or UV spectroscopy for free amine detection.
Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and validate using LC-MS .
Q. How can researchers identify functional groups critical to the compound’s biochemical activity?
- Methodological Answer: Conduct site-directed mutagenesis (for recombinant analogs) or selective protecting group strategies (for synthetic variants) to isolate functional groups (e.g., carboxy, imidazole, or guanidine moieties). Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities to enzymes or receptors, identifying key interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural analysis?
- Methodological Answer: Discrepancies in NMR/MS data often arise from dynamic stereoisomerism or solvent-dependent conformers . Use:
- Variable-temperature NMR to probe conformational flexibility.
- Molecular dynamics (MD) simulations (AMBER or GROMACS) to model low-energy states.
- 2D-NMR techniques (e.g., NOESY for proximity analysis) to resolve overlapping signals .
Q. How can Bayesian optimization improve reaction yields for this peptide’s synthesis?
- Methodological Answer: Bayesian optimization automates parameter screening (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. Steps include:
- Define a parameter space (e.g., 60–100°C, 0.5–2.0 eq. coupling reagents).
- Use a Gaussian process model to predict optimal conditions with minimal experiments.
- Validate via design of experiments (DoE) to reduce iterations by 40–60% compared to trial-and-error .
Q. How to analyze the compound’s interaction with enzymes in competitive inhibition assays?
- Methodological Answer: Use fluorescence polarization assays with labeled substrates (e.g., FITC-conjugated peptides) to measure competitive displacement. Kinetic analysis (Lineweaver-Burk plots) distinguishes competitive vs. non-competitive inhibition. For real-time monitoring, stopped-flow spectrophotometry tracks enzyme activity at millisecond resolution .
Q. What computational methods predict the compound’s bioavailability and metabolic stability?
- Methodological Answer: Molecular docking (AutoDock Vina) models binding to cytochrome P450 isoforms to predict metabolic hotspots. Quantitative structure-activity relationship (QSAR) models trained on peptide datasets estimate logP, solubility, and membrane permeability. Validate predictions with in vitro Caco-2 cell assays for intestinal absorption .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H174N34O35S/c1-63(122)97(167)135-77(36-39-93(159)160)105(175)137-71(23-8-11-42-119)100(170)136-72(24-9-12-43-120)102(172)147-84(55-95(163)164)111(181)140-76(35-38-92(157)158)98(168)132-60-91(156)150-47-16-28-87(150)112(182)148-81(52-65-31-33-68(154)34-32-65)109(179)138-74(26-14-45-128-117(123)124)101(171)142-79(41-50-188-2)107(177)141-78(37-40-94(161)162)106(176)146-83(54-67-58-127-62-133-67)110(180)144-80(51-64-19-4-3-5-20-64)108(178)139-75(27-15-46-129-118(125)126)103(173)145-82(53-66-57-130-70-22-7-6-21-69(66)70)99(169)131-59-90(155)134-86(61-153)114(184)152-49-18-30-89(152)115(185)151-48-17-29-88(151)113(183)143-73(25-10-13-44-121)104(174)149-85(116(186)187)56-96(165)166/h3-7,19-22,31-34,57-58,62-63,71-89,130,153-154H,8-18,23-30,35-56,59-61,119-122H2,1-2H3,(H,127,133)(H,131,169)(H,132,168)(H,134,155)(H,135,167)(H,136,170)(H,137,175)(H,138,179)(H,139,178)(H,140,181)(H,141,177)(H,142,171)(H,143,183)(H,144,180)(H,145,173)(H,146,176)(H,147,172)(H,148,182)(H,149,174)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,186,187)(H4,123,124,128)(H4,125,126,129)/t63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLJFSCSXTYVTN-UPWOUFKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H174N34O35S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583247 | |
Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2660.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17908-57-5 | |
Record name | L-Alanyl-L-alpha-glutamyl-L-lysyl-L-lysyl-L-alpha-aspartyl-L-alpha-glutamylglycyl-L-prolyl-L-tyrosyl-L-arginyl-L-methionyl-L-alpha-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-seryl-L-prolyl-L-prolyl-L-lysyl-L-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.